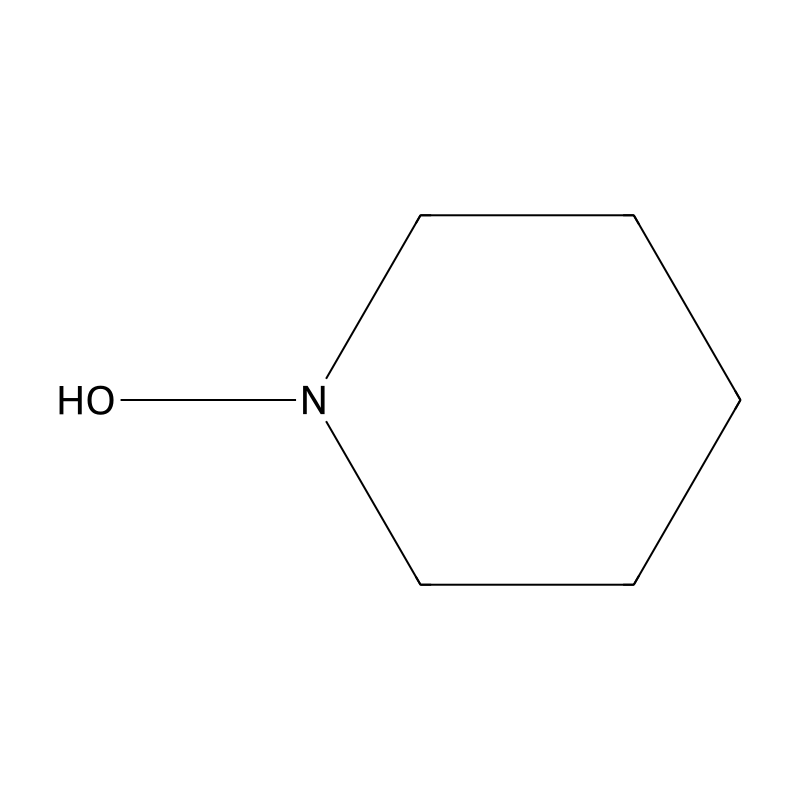

Piperidin-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry:

- Drug Discovery and Development: Piperidin-1-ol serves as a building block for the synthesis of various medicinally relevant compounds, including potential therapeutics for Alzheimer's disease, Parkinson's disease, and cancer. PubChem, National Institutes of Health: )

- Inhibitor Studies: Due to its structural similarities to certain neurotransmitters and ion channel ligands, piperidin-1-ol can be used as a tool compound in research investigating the mechanisms of action of these molecules. Journal of Medicinal Chemistry, American Chemical Society:

Synthetic Organic Chemistry:

- Asymmetric Synthesis: Piperidin-1-ol can be employed as a chiral auxiliary in asymmetric synthesis, a technique used to create molecules with a specific spatial arrangement of atoms. Tetrahedron Letters, Elsevier:

- Reaction Development: Due to its unique reactivity, piperidin-1-ol can be used in the development of new organic reactions and transformations. The Journal of Organic Chemistry, American Chemical Society:

Materials Science:

- Polymer Synthesis: Piperidin-1-ol can be incorporated into the structure of polymers, potentially impacting their properties such as thermal stability and biodegradability. Polymer Journal, Wiley Online Library:

- Ionic Liquids: Piperidin-1-ol can be used as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and electrical conductivity. Green Chemistry, Royal Society of Chemistry:

Piperidin-1-ol is a chemical compound with the molecular formula C₅H₁₁NO. It is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, with a hydroxyl group (-OH) attached to one of the carbon atoms. This compound is a derivative of piperidine, which is a cyclic amine known for its presence in various natural products and pharmaceuticals. Piperidin-1-ol is recognized for its role in organic synthesis and as an intermediate in the production of various chemical compounds.

- Nucleophilic Substitution: The hydroxyl group can be substituted by various nucleophiles, leading to the formation of ethers or esters.

- Oxidation: Piperidin-1-ol can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

- Condensation Reactions: It can undergo condensation reactions, such as the Knoevenagel condensation, where it acts as a catalyst or reactant in forming carbon-carbon bonds .

Piperidin-1-ol exhibits various biological activities, making it a compound of interest in medicinal chemistry. Research indicates that it may possess:

- Antimicrobial Properties: Some derivatives of piperidin-1-ol have shown effectiveness against bacterial strains.

- Analgesic Effects: Certain studies suggest potential analgesic properties, contributing to pain relief.

- CNS Activity: Piperidine derivatives are often explored for their effects on the central nervous system, including potential anxiolytic or sedative effects .

Several methods exist for synthesizing piperidin-1-ol:

- Hydroxylation of Piperidine: This method involves the direct hydroxylation of piperidine using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid.

- Reduction of Piperidinone: Piperidinone can be reduced using reducing agents like lithium aluminum hydride to yield piperidin-1-ol.

- Ring Opening Reactions: Certain cyclic precursors can be opened under specific conditions to form piperidin-1-ol .

Piperidin-1-ol finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders.

- Chemical Synthesis: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

- Agricultural Chemicals: Some derivatives are explored for use in agrochemicals due to their potential biological activity .

Studies on piperidin-1-ol interactions have revealed its potential as a ligand in coordination chemistry. It can form complexes with transition metals, influencing their reactivity and stability. Interaction studies often focus on:

- Metal Coordination: Investigating how piperidin-1-ol coordinates with metals like copper and nickel, which may affect catalytic properties.

- Biological Interactions: Understanding how it interacts with biological targets, which could lead to new therapeutic agents .

Piperidin-1-ol shares structural similarities with several other compounds. Here are some notable comparisons:

Piperidin-1-ol is unique due to its specific positioning of the hydroxyl group, which influences its reactivity and biological properties compared to other derivatives.